2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine typically involves the condensation of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to yield 5-(4-methoxyphenyl)-1H-pyrazol-3-amine . This intermediate is then subjected to further reactions to form the desired pyrazoloquinazoline structure. Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as using ultrasound irradiation or specific catalysts .
Chemical Reactions Analysis
2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine or methoxy groups, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for studying biological pathways.
Medicine: Due to its anti-inflammatory and anti-cancer properties, it is being investigated for therapeutic applications in treating diseases like cancer and inflammatory disorders
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine can be compared with other similar compounds, such as:
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
Pyrazolo[5′,1′2,3]imidazo[1,5-c]quinazolin-6(5H)-ones: Investigated for their affinity against the COVID-19 main protease.
Quinazolinone derivatives: These compounds have shown cytotoxic and antibacterial activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H14N4O |
---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)pyrazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C17H14N4O/c1-22-12-8-6-11(7-9-12)15-10-16-13-4-2-3-5-14(13)19-17(18)21(16)20-15/h2-10H,1H3,(H2,18,19) |
InChI Key |
FVSZXIKQLBKRFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4N=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.